9-Carboxy-10-methylacridinium Trifluoromethanesulfonic Acid Salt
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Overview
Description
9-Carboxy-10-methylacridinium Trifluoromethanesulfonic Acid Salt is a compound that is used as an intermediate for pharmaceutical research and development . It is also a parent compound for a wide range of chemiluminogenic salts of practical importance .
Molecular Structure Analysis
The molecular structure of this compound has been studied using various methods such as X-ray crystallography and spectroscopic methods like MALDI-TOF MS, ESI-QTOF MS, NMR, and UV-Vis . The studies revealed the occurrence of three different molecular architectures .Chemical Reactions Analysis
The chemical reactions involving this compound have been investigated . The title salts disclosed three types of crystals: one built from the monomeric form of cations and two containing homoconjugated cations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been studied. The energetics and intermolecular interactions occurring within the crystals were explored, applying crystal lattice energy calculations and Hirshfeld surface analysis . In order to elucidate the thermodynamics and origin of the experimentally revealed forms, computations based on the density functional theory were performed, assuming vapor and liquid phases .Scientific Research Applications
Molecular Structure and Formation
9-Carboxy-10-methylacridinium trifluoromethanesulfonic acid salt and related compounds have been studied for their unique molecular structures. Researchers have investigated their crystallization behaviors, revealing various crystal types and molecular architectures, influenced by different counter ions, stoichiometry, and crystallization conditions. X-ray crystallography and spectroscopic methods have been key in characterizing these structures (Trzybiński et al., 2016).
Lattice Energetics and Thermochemistry
The melting points, melting enthalpies, and lattice energetics of this compound and its derivatives have been a focal point of research. Studies have involved differential scanning calorimetry (DSC) and computational methods to explore the interactions within the crystals, revealing insights into their stabilization mechanisms and thermochemical properties (Zadykowicz et al., 2010).
Structural and Physicochemical Features
Research has been conducted on the structural and physicochemical features of compounds like 9-[(Mesityloxy)carbonyl]-10-methylacridinium trifluoromethanesulphonate. These studies focus on crystal stability, molecular geometry, and reaction kinetics, providing valuable information on the chemical behavior of acridinium derivatives (Niziołek et al., 2009).
Chemiluminescence Properties
One significant application area of these compounds is their chemiluminescence properties. Research has explored the chemiluminescent properties of 10-methyl-9-(phenoxycarbonyl)acridinium cations in various environments. These studies provide insights into the reaction kinetics and efficiencies of these systems, which are important for developing efficient chemiluminescence assays (Krzymiński et al., 2010).
Crystal Lattice Analysis
Studies have also examined the crystal lattice energetics and contributions of different interactions in the crystal lattices of this compound derivatives. These analyses help in understanding the stabilization mechanisms of these molecular systems (Krzymiński et al., 2010).
Intermolecular Interactions
Further research has focused on intermolecular interactions in crystals of acridine/acridinium derivatives, employing Hirshfeld surface analysis and computational methods. This research aids in understanding the stability and packing of these molecules in crystal form (Wera et al., 2016).
Mechanism of Action
Target of Action
It is known that this compound is a derivative of acridine-9-carboxylic acid (aca), which is widely investigated due to its ability for effective luminescence in aqueous and organic environments .
Mode of Action
It is known that aca, the parent molecule of this compound, has a slight change in the π-electronic energy levels due to the presence of an electron-attracting nitrogen atom in the central aromatic ring at the para position to the carboxyl group . This causes a diminution of charge transfer from the aromatic ring system to the carboxyl fragment .
Properties
IUPAC Name |
10-methylacridin-10-ium-9-carboxylic acid;trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2.CHF3O3S/c1-16-12-8-4-2-6-10(12)14(15(17)18)11-7-3-5-9-13(11)16;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEHDFCQWQWSOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)O.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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